molecular formula C12H11N3OS2 B14004030 N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide CAS No. 14901-11-2

N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

Cat. No.: B14004030
CAS No.: 14901-11-2
M. Wt: 277.4 g/mol
InChI Key: HBEPPLPZWCJWJH-UHFFFAOYSA-N
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Description

BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- is a complex organic compound that features a benzamide core structure with a thiazole ring substitution. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- typically involves the reaction of benzamide with a thiazole derivative under specific conditions. . The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or dimethylformamide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- on a large scale .

Chemical Reactions Analysis

Types of Reactions

BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, dimethylformamide

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols .

Mechanism of Action

Properties

CAS No.

14901-11-2

Molecular Formula

C12H11N3OS2

Molecular Weight

277.4 g/mol

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C12H11N3OS2/c1-8-7-18-12(13-8)15-11(17)14-10(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,17)

InChI Key

HBEPPLPZWCJWJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CC=C2

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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